N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a pyrazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between an appropriate hydrazine derivative and a 1,3-dicarbonyl compound.
Benzylation: The pyrazole derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the benzyl group.
Reduction: Reduced forms of the sulfonamide or the pyrazole ring.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. The pyrazole ring may also interact with various receptors or enzymes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide
- N-benzyl-N-[(1-ethyl-1H-imidazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide
- N-benzyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,4-dimethylbenzenesulfonamide
Uniqueness
N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to the specific positioning of the pyrazole ring and the ethyl group, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-3,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-24-20(12-13-22-24)16-23(15-19-8-6-5-7-9-19)27(25,26)21-11-10-17(2)18(3)14-21/h5-14H,4,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQQVACWKANCOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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